3-(2-Hydroxyphenyl)-1-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyphenyl)-1-phenylpyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a hydroxyphenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-1-phenylpyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrolidine derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form corresponding alcohols.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 3-(2-oxophenyl)-1-phenylpyrrolidine-2,5-dione, while reduction of the carbonyl groups may produce 3-(2-hydroxyphenyl)-1-phenylpyrrolidine-2,5-diol.
Scientific Research Applications
3-(2-Hydroxyphenyl)-1-phenylpyrrolidine-2,5-dione has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyphenyl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, which may influence the compound’s biological activity. Additionally, the pyrrolidine ring can interact with enzymes and receptors, modulating their function and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenyl)-5-phenylpyrrolidine-2,5-dione: Similar structure but with different substitution patterns.
3-(2-Hydroxyphenyl)-1-phenylpyrrolidine-2,4-dione: Variation in the position of the carbonyl groups.
3-(2-Hydroxyphenyl)-1-phenylpyrrolidine-2,5-diol: Reduced form of the original compound.
Uniqueness
3-(2-Hydroxyphenyl)-1-phenylpyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both hydroxy and phenyl groups on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
112313-08-3 |
---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13NO3/c18-14-9-5-4-8-12(14)13-10-15(19)17(16(13)20)11-6-2-1-3-7-11/h1-9,13,18H,10H2 |
InChI Key |
RYLQPSWVDNKLGK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.